REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N+:9]([C:12]1[C:17](=[O:18])[C:16]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:15]=2[O:14][CH:13]=1)([O-])=O>O.C(O)C>[NH2:9][C:12]1[C:17](=[O:18])[C:16]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:15]=2[O:14][CH:13]=1 |f:0.1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
3-nitro-6-chloro-4H-1-benzopyran-4-one
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=COC2=C(C1=O)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under nitrogen for 3 hrs
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
, concentrated at reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=COC2=C(C1=O)C=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.44 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |